A Technical Guide to tert-Butyl (3-azidopropyl)carbamate: Structure, Synthesis, and Applications in Drug Discovery
A Technical Guide to tert-Butyl (3-azidopropyl)carbamate: Structure, Synthesis, and Applications in Drug Discovery
Introduction: Tert-Butyl (3-azidopropyl)carbamate is a bifunctional organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure incorporates a versatile azide (B81097) group and a tert-butyloxycarbonyl (Boc) protected amine, connected by a three-carbon propyl chain.[1][2][3] This unique arrangement allows for sequential and controlled chemical modifications, making it an invaluable linker for constructing complex molecular architectures, particularly in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[4][5] This document provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and workflow diagrams for researchers in drug development.
Chemical Structure and Physicochemical Properties
Tert-Butyl (3-azidopropyl)carbamate is characterized by two key functional groups: the azide (-N₃) and the Boc-protected amine (-NHBoc). The azide group is a versatile handle for "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][4] The Boc group provides a stable protecting layer for the primary amine, which can be readily removed under mild acidic conditions to enable further functionalization.[1][2][3]
Key Structural Identifiers:
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SMILES: CC(C)(C)OC(=O)NCCCN=[N+]=[N-][4]
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InChI: InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)10-5-4-6-11-12-9/h4-6H2,1-3H3,(H,10,13)[4]
Physicochemical Data: The quantitative properties of tert-Butyl (3-azidopropyl)carbamate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₄O₂ | [4][6] |
| Molar Mass | 200.24 g/mol | [4][6] |
| Density | 1.279 ± 0.06 g/cm³ (predicted) | [4] |
| Boiling Point | 285.3 ± 23.0°C (predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 87.09 Ų | [6] |
| LogP | 2.2115 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 4 | [6] |
| Solubility | Sparingly soluble in chloroform, ethyl acetate | [4] |
| Storage Temperature | -20°C | [1][2] |
Synthesis and Manufacturing
The primary synthetic route to tert-Butyl (3-azidopropyl)carbamate is a two-step process that involves the protection of an amino alcohol followed by the introduction of the azide group via nucleophilic substitution.[4]
General Synthesis Pathway:
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Carbamate (B1207046) Protection: 3-Aminopropanol is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to protect the amino group, forming tert-butyl (3-hydroxypropyl)carbamate.[4]
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Azide Introduction: The hydroxyl group of the intermediate is first converted to a good leaving group (e.g., a tosylate or a halide). For instance, reacting tert-butyl (3-bromopropyl)carbamate with sodium azide (NaN₃) yields the final product.[4]
An alternative approach is the Mitsunobu reaction, which can convert the alcohol intermediate directly to the azide using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD).[4]
Experimental Protocols
Protocol 1: Synthesis from tert-Butyl (3-bromopropyl)carbamate
This protocol details the nucleophilic substitution reaction to introduce the azide group.[4]
-
Reactants:
-
tert-Butyl (3-bromopropyl)carbamate (1.0 eq.)
-
Sodium azide (NaN₃) (2.0 eq.)
-
-
Solvent:
-
A 1:1 mixture of water (H₂O) and dioxane.
-
-
Procedure:
-
Dissolve tert-Butyl (3-bromopropyl)carbamate in the H₂O/dioxane solvent mixture.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to reflux at 75°C for 2 hours.
-
After cooling, perform an aqueous work-up and extract the product using an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield the final compound.
-
-
Expected Yield: 57–89%[4]
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent coupling reactions.[1][2]
-
Reactants:
-
tert-Butyl (3-azidopropyl)carbamate (1.0 eq.)
-
-
Reagents/Solvent:
-
Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), OR
-
Hydrochloric acid (HCl) in 1,4-dioxane.
-
-
Procedure:
-
Dissolve the carbamate in the chosen solvent (e.g., DCM).
-
Add the acidic reagent (e.g., TFA) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly or neutralized with a base (e.g., sodium bicarbonate) and extracted to yield the free amine.
-
Applications in Research and Drug Development
The dual functionality of tert-Butyl (3-azidopropyl)carbamate makes it a powerful tool in several areas of chemical biology and drug discovery.
Click Chemistry and Bioconjugation
The terminal azide group is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[2][4] This allows for the straightforward conjugation of the molecule to alkyne-containing substrates, such as proteins, fluorescent dyes, or nanoparticles for targeted drug delivery.[2][4]
PROTACs and Targeted Protein Degradation
A major application is in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[4] The (3-azidopropyl)carbamate linker can be used to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome. Its use has been noted in the development of degraders for the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins.[5]
Other Key Applications
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Polymer Functionalization: The molecule is used to immobilize polymers onto surfaces, such as silica (B1680970) gel for creating chiral stationary phases in chromatography.[4]
-
Peptide Stapling and Modification: It can be incorporated into peptides to create constrained ("stapled") structures or to add a reactive handle for further conjugation.[4][7]
-
Materials Science: It acts as a crosslinker in the formation of stimuli-responsive supramolecular gels for sensor applications.[4]
-
Antimicrobial Surfaces: The carbamate can be used to quaternize polymers, creating cationic surfaces with antimicrobial properties.[4]
Conclusion
Tert-Butyl (3-azidopropyl)carbamate is a highly valuable synthetic building block with significant utility in modern drug discovery and materials science. The orthogonal reactivity of its azide and protected amine functionalities provides a robust platform for click chemistry, bioconjugation, and the systematic assembly of complex molecules like PROTACs. The detailed protocols and data presented here serve as a technical resource for scientists leveraging this versatile reagent in their research.
References
- 1. tert-Butyl (3-azidopropyl)carbamate, 129392-84-3 | BroadPharm [broadpharm.com]
- 2. tert-butyl (3-azidopropyl)carbaMate [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tert-butyl N-(3-azidopropyl)carbamate (129392-84-3) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
